molecular formula C19H22N4O3 B6496476 6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 942008-27-7

6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6496476
CAS RN: 942008-27-7
M. Wt: 354.4 g/mol
InChI Key: DDWYEUGPNRWISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is 354.16919058 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PARP-1 Inhibitors

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione, which has been discovered as a novel inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage, and inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antitumor Activity

The compound has shown promising antitumor activity. In a study, it was found that the synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors . They also showed high cytotoxicity against MCF-7, a type of breast cancer cell .

Synthesis of New Derivatives

The compound can be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These new derivatives could potentially have different properties and applications.

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of cancer treatment.

Anti-inflammatory and Analgesic Activity

Pyrido[2,3-d]pyrimidines, the class of compounds to which this compound belongs, have been found to have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Hypotensive Activity

Compounds of this class have also been found to exhibit hypotensive activity , meaning they can lower blood pressure. This suggests potential applications in the treatment of hypertension.

properties

IUPAC Name

6-ethyl-5-[(3-methoxyphenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-13-11-21-17-15(18(24)23(3)19(25)22(17)2)16(13)20-10-12-7-6-8-14(9-12)26-4/h6-9,11H,5,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYEUGPNRWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-5-((3-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.